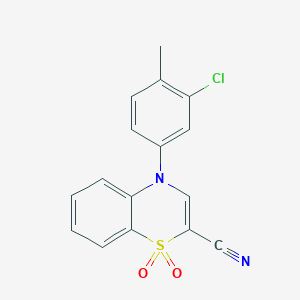

4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Description

4-(3-Chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a benzothiazine derivative characterized by a sulfone (1,1-dioxide) group, a cyano substituent at position 2, and a 3-chloro-4-methylphenyl moiety at position 2. This compound belongs to a broader class of heterocyclic molecules studied for their pharmacological activity, particularly as activators of ATP-sensitive potassium (K(ATP)) channels . The structural features—such as the electron-withdrawing sulfone and cyano groups—contribute to its metabolic stability and binding affinity to ion channels.

Synthetic routes for this compound typically involve cyclization of precursors like 2-acetylamino-5-chloro-benzenesulfonic acid pyridinium salt or functionalization of 2-aminobenzenethiols, followed by oxidation to introduce the sulfone group . Pharmacological evaluations highlight its ability to hyperpolarize pancreatic β-cell membranes, inhibit glucose-stimulated insulin release, and enhance ion currents through Kir6.2/SUR1 K(ATP) channels .

Properties

IUPAC Name |

4-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2S/c1-11-6-7-12(8-14(11)17)19-10-13(9-18)22(20,21)16-5-3-2-4-15(16)19/h2-8,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEPPGDEJWRTIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the condensation of 3-chloro-4-methylphenylamine with a suitable thiocarbonyl compound, followed by cyclization to form the benzothiazine ring

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazine compounds exhibit promising anticancer properties. Research has shown that the presence of the benzothiazine ring enhances the compound's ability to inhibit cancer cell proliferation. For instance, derivatives have been synthesized and tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations .

Anticonvulsant Properties

The synthesis of 4H-benzothiazine derivatives has also been linked to anticonvulsant activity. A study reported the preparation of various substituted benzothiazines that were evaluated for their ability to prevent seizures in animal models. The results indicated that certain substitutions on the benzothiazine core significantly enhanced anticonvulsant efficacy, suggesting a potential therapeutic role in epilepsy treatment .

Antimicrobial Activity

Benzothiazine derivatives have been investigated for their antimicrobial properties. Several studies have documented the effectiveness of these compounds against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes within the pathogens .

pH Sensing

The chromophoric properties of benzothiazine compounds have led to their application in pH sensing technologies. A recent innovation involved using a specific benzothiazine derivative to develop pH-sensitive materials that change color in response to pH variations. This application is particularly useful in smart packaging and environmental monitoring .

Fluorescent Probes

Benzothiazines have been utilized as fluorescent probes for bioimaging applications. The ability of these compounds to selectively fluoresce in the presence of hypochlorite ions has opened avenues for monitoring oxidative stress in biological systems. This application is critical for understanding various pathophysiological conditions, including neurodegenerative diseases .

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. For instance, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzothiazine Family

Key analogs and their pharmacological profiles are summarized below:

Pharmacological Divergence Based on Core Structure

- Benzothiazine vs. Thienothiadiazine: The replacement of the benzene ring in benzothiazines with a thiophene ring (as in thienothiadiazines) enhances selectivity for pancreatic β-cell K(ATP) channels. For example, 6-chloro-3-alkylamino-thienothiadiazine derivatives exhibit EC₅₀ values ~10-fold lower than benzothiazine analogs .

- Substituent Effects: 3-Substituents: Alkylamino groups (e.g., isopropylamino in 3f) improve potency compared to methyl groups (3a), likely due to enhanced hydrogen bonding with SUR1 subunits . 4-Aryl Groups: The 3-chloro-4-methylphenyl group in the target compound may enhance lipophilicity and membrane permeability relative to methoxy-substituted analogs (e.g., 4-(3-chloro-4-methoxyphenyl) derivative) .

Contrast with Calcium Channel Blockers

Structurally related thienothiadiazine derivatives (e.g., 2-alkyl-3-alkylamino-2H-benzothiadiazine 1,1-dioxides) exhibit divergent activity as L-type calcium channel blockers rather than K(ATP) activators. For instance:

- 2-Methyl-3-isopropylamino-2H-benzothiadiazine 1,1-dioxide: Blocks Ca²⁺ channels (IC₅₀ = 1.2 µM) and reduces blood pressure in hypertensive models . This contrast underscores the sensitivity of pharmacological activity to minor structural changes, such as the position of sulfone groups or ring saturation .

Biological Activity

4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzothiazine family, characterized by a benzothiazine core structure with various substituents that influence its biological activity. The presence of a chloro and methyl group on the phenyl ring is significant for its pharmacological properties.

Anticancer Properties

Research indicates that benzothiazine derivatives exhibit promising anticancer activities. The compound's structural features contribute to its ability to inhibit cancer cell growth. For instance, studies have shown that related compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of Bcl-2 family proteins and other apoptotic pathways .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A-431 | <10 | Bcl-2 inhibition |

| Compound B | Jurkat | <5 | Apoptosis induction |

| 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide | HT29 | TBD | TBD |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have demonstrated that benzothiazine derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, some studies suggest that benzothiazine derivatives may possess anti-inflammatory effects. This could be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Case Studies

Several case studies illustrate the biological activity of compounds similar to 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide:

- Study on Anticancer Activity : A study investigated a series of benzothiazine derivatives for their anticancer activity against various human cancer cell lines. The results indicated that modifications on the phenyl ring significantly affected potency and selectivity towards cancer cells .

- Antimicrobial Efficacy Study : Another research focused on the antimicrobial efficacy of benzothiazine derivatives against resistant bacterial strains. The findings highlighted their potential as novel antimicrobial agents .

- Inflammation Model : In an animal model of inflammation, a related compound demonstrated significant reduction in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can be attributed to several mechanisms:

- Apoptosis Induction : By modulating apoptotic pathways and inhibiting anti-apoptotic proteins such as Bcl-2.

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells.

- Antimicrobial Action : Disruption of bacterial cell walls and inhibition of essential metabolic processes.

Q & A

Q. How does the 1,1-dioxide moiety influence the compound’s reactivity in nucleophilic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.